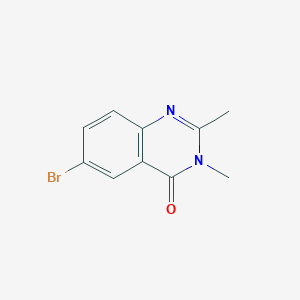

6-Bromo-2,3-dimethylquinazolin-4-one

説明

6-Bromo-2,3-dimethylquinazolin-4-one is a halogenated quinazolinone derivative characterized by a bromine atom at position 6 and methyl groups at positions 2 and 3. The bromine atom enhances electrophilic reactivity, while methyl groups influence steric and electronic properties, affecting solubility and binding interactions. This article provides a detailed comparison of this compound with structurally similar analogues, focusing on synthetic routes, physicochemical properties, and biological activities.

特性

IUPAC Name |

6-bromo-2,3-dimethylquinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c1-6-12-9-4-3-7(11)5-8(9)10(14)13(6)2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFHJQWSONXBSBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)Br)C(=O)N1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,3-dimethylquinazolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3,4-dimethylbenzoic acid with bromine in the presence of a suitable catalyst to form the desired quinazoline derivative . The reaction conditions often include:

Solvent: Commonly used solvents include ethanol or acetic acid.

Temperature: The reaction is typically carried out at elevated temperatures, ranging from 80°C to 120°C.

Catalyst: Catalysts such as sulfuric acid or phosphoric acid are often employed to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .

化学反応の分析

Types of Reactions

6-Bromo-2,3-dimethylquinazolin-4-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazoline derivatives, while coupling reactions can produce biaryl compounds with potential biological activities .

科学的研究の応用

作用機序

The mechanism of action of 6-Bromo-2,3-dimethylquinazolin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

類似化合物との比較

Structural Analogues and Substituent Effects

Key structural variations among quinazolinone derivatives include halogenation patterns, substituent types (alkyl, aryl, amino), and ring saturation. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparisons

Key Observations

Aryl substituents (e.g., 4-fluorophenyl in ) introduce π-π stacking capabilities, which may enhance binding to biological targets like enzymes or DNA.

Halogenation and Reactivity :

- Bromine at position 6 is conserved across all analogues, enabling electrophilic substitution reactions. For example, highlights bromination as a key step in synthesizing 6-bromo derivatives .

- Additional halogens (e.g., chlorine in ’s 6,8-dibromo-2-chloromethyl derivative) increase molecular weight and may alter toxicity profiles .

Ring Saturation: Dihydroquinazolinones (e.g., compounds in ) exhibit partial saturation of the pyrimidine ring, reducing aromaticity and increasing flexibility. This may affect interactions with rigid biological targets compared to fully aromatic systems .

Functional Group Diversity: Amino-substituted derivatives () enable Schiff base formation, expanding applications in coordination chemistry or prodrug design .

生物活性

6-Bromo-2,3-dimethylquinazolin-4-one is a compound belonging to the quinazoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

The molecular formula of this compound is C10H9BrN2O. It features a bromine atom at the 6-position and two methyl groups at the 2 and 3 positions of the quinazolinone structure. The compound's properties make it a candidate for various biological studies.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play roles in cellular signaling pathways. This inhibition can lead to altered cellular functions and has implications for cancer therapy.

- Receptor Binding : Studies indicate that this compound may bind to certain receptors involved in neurotransmission and inflammation, potentially influencing physiological responses.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction via mitochondrial pathway |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest and apoptosis |

| A549 (Lung Cancer) | 18 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against both bacterial and fungal strains. The mechanism appears to involve disruption of microbial cell membranes and inhibition of nucleic acid synthesis.

Table 2: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| E. coli | 32 µg/mL | Bactericidal |

| S. aureus | 16 µg/mL | Bacteriostatic |

| C. albicans | 64 µg/mL | Fungicidal |

Case Studies

- In Vivo Efficacy Against Tumors : A study conducted on murine models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The compound was administered at a dosage of 15 mg/kg for five consecutive days.

- Synergistic Effects with Antibiotics : Another study explored the synergistic effects of this compound when combined with standard antibiotics against resistant bacterial strains. The combination therapy showed enhanced efficacy, reducing MIC values significantly.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。